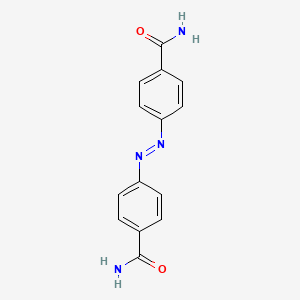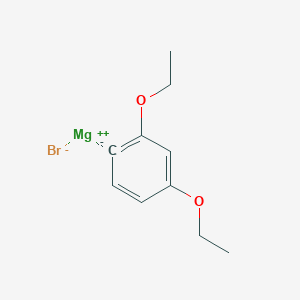
(2,4-Diethoxyphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Diethoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran: is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound is particularly valuable for forming carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2,4-Diethoxyphenyl)magnesium bromide is typically prepared by reacting 2,4-diethoxybromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is conducted in larger reactors with precise control over temperature and reaction conditions. The use of high-purity reagents and solvents is essential to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2,4-Diethoxyphenyl)magnesium bromide primarily undergoes nucleophilic addition reactions. It reacts with various electrophiles, including carbonyl compounds (aldehydes, ketones, esters), epoxides, and carbon dioxide.
Common Reagents and Conditions:
Aldehydes and Ketones: The reaction with aldehydes and ketones forms secondary and tertiary alcohols, respectively. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Esters and Acid Halides: The Grignard reagent adds twice to esters and acid halides, resulting in the formation of tertiary alcohols.
Epoxides: The reaction with epoxides leads to the formation of alcohols, with the Grignard reagent attacking the less sterically hindered carbon of the epoxide ring.
Carbon Dioxide: Reaction with carbon dioxide forms carboxylic acids.
Major Products: The major products formed from these reactions are alcohols and carboxylic acids, depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: (2,4-Diethoxyphenyl)magnesium bromide is extensively used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize intermediates for various drugs. Its ability to form carbon-carbon bonds makes it invaluable in the development of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of polymers, resins, and other materials. Its reactivity with various electrophiles allows for the creation of a wide range of products.
Mécanisme D'action
The mechanism of action of (2,4-diethoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
- (2,4-Dimethoxyphenyl)magnesium bromide
- (2,5-Dimethoxyphenyl)magnesium bromide
- (3,4-Dimethoxyphenyl)magnesium bromide
Uniqueness: (2,4-Diethoxyphenyl)magnesium bromide is unique due to the presence of ethoxy groups at the 2 and 4 positions on the phenyl ring. These groups can influence the reactivity and selectivity of the compound in various reactions, making it distinct from its methoxy-substituted counterparts.
Propriétés
Formule moléculaire |
C10H13BrMgO2 |
|---|---|
Poids moléculaire |
269.42 g/mol |
Nom IUPAC |
magnesium;1,3-diethoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C10H13O2.BrH.Mg/c1-3-11-9-6-5-7-10(8-9)12-4-2;;/h5-6,8H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
TWIVRICZZWPWAD-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=CC(=[C-]C=C1)OCC.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
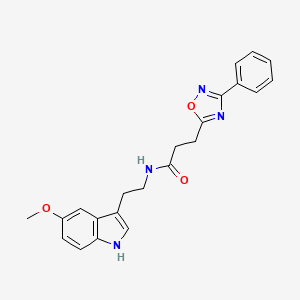
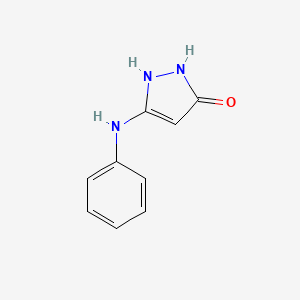
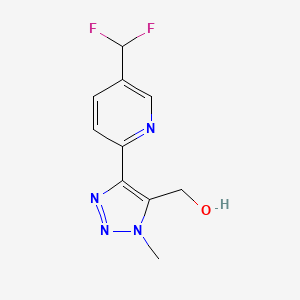

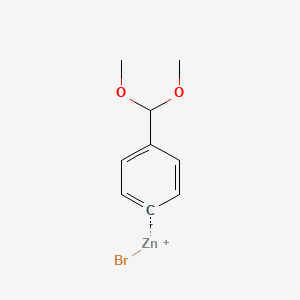
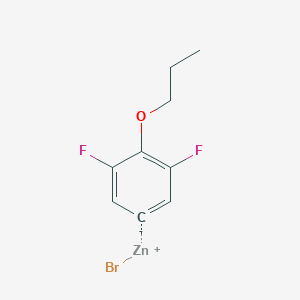
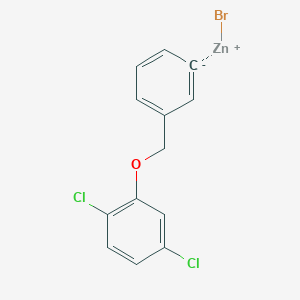
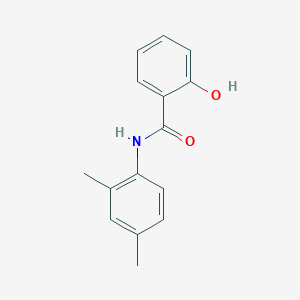
![5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B14892521.png)
